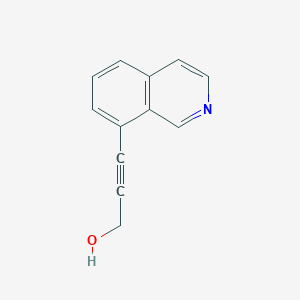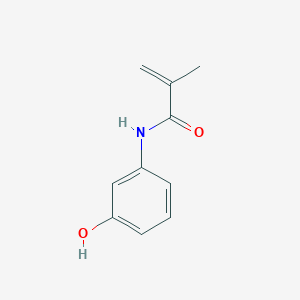
1-(3-methoxypropyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypropyl)piperidine-4-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with substituted cyanogen to introduce an amide functional group. This intermediate is then reacted with 3-substituted propyl methyl ether and subsequently hydrolyzed to yield the target compound . The process is designed to avoid the use of catalytic hydrogenation, making it safer and more efficient.
Industrial Production Methods: For industrial-scale production, the method involves using 4-acyl piperidine as a starting material. This reacts with 3-substituted propyl methyl ether under catalytic conditions to form an amide group, which is then hydrolyzed to produce this compound . This method is advantageous due to its higher yield and purity, as well as its suitability for large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methoxypropyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the compound into different derivatives.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Methoxypropyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism by which 1-(3-methoxypropyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-Methylpiperidine-4-carboxylic acid
- Piperidine-4-carboxylic acid
- Methyl 4-oxo-3-piperidinecarboxylate
Uniqueness: 1-(3-Methoxypropyl)piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or specificity in certain applications .
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-(3-methoxypropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-14-8-2-5-11-6-3-9(4-7-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Clé InChI |
QKEJNDXULUMMPB-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1CCC(CC1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5,6-Tetrakis[(naphthalen-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B8581731.png)



![1-[4-(Diethylamino)but-2-YN-1-YL]pyrrolidin-2-one](/img/structure/B8581760.png)






![Tricyclo[5.3.1.03,8]undec-2-ene](/img/structure/B8581809.png)

